molecular formula C13H13ClN2O2 B3367667 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 187998-36-3

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3367667
CAS No.: 187998-36-3
M. Wt: 264.71 g/mol
InChI Key: WZXHVMZFVCBILW-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the pyrazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-chlorobenzaldehyde, isopropyl hydrazine, and ethyl acetoacetate.

    Formation of Pyrazole Ring: The key step involves the cyclization reaction between the hydrazine derivative and the β-keto ester (ethyl acetoacetate) to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the desired reaction pathway.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through the hydrolysis of the ester group present in the intermediate compound. This step typically involves the use of strong acids or bases to achieve complete hydrolysis.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of automated equipment for large-scale synthesis.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is primarily studied for its pharmacological properties. Research indicates that pyrazole derivatives can exhibit a range of biological activities, making them valuable in drug discovery:

  • Anticancer Activity : Several studies have indicated that pyrazole derivatives can inhibit the growth of cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds with similar structures have shown efficacy against prostate cancer by acting as androgen receptor antagonists .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agrochemical Applications

In the agrochemical sector, derivatives of pyrazole compounds are explored for their utility as pesticides and herbicides. The specific applications include:

  • Pesticidal Properties : Research has demonstrated that certain pyrazole derivatives possess insecticidal activity, making them candidates for developing new pest control agents .
  • Herbicidal Activity : Some studies suggest that these compounds can effectively control weed growth, thus enhancing agricultural productivity without harming crops .

Material Sciences

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties:

  • Polymer Chemistry : Pyrazole derivatives can serve as monomers or cross-linking agents in the production of polymers with enhanced thermal and mechanical properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal focused on the anticancer properties of pyrazole derivatives similar to this compound. Researchers synthesized a series of compounds and evaluated their effects on human prostate cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through the modulation of the PI3K/Akt signaling pathway.

Case Study 2: Agricultural Application

In another study aimed at evaluating herbicidal activity, researchers tested various pyrazole derivatives against common agricultural weeds. The findings revealed that some compounds exhibited selective toxicity towards weeds while sparing crop species, suggesting their potential as eco-friendly herbicides.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects.

    Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis. This modulation can result in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: This compound differs in the position of the isopropyl group on the pyrazole ring, which can affect its chemical reactivity and biological activity.

    1-(4-chlorophenyl)-5-(methyl)-1H-pyrazole-4-carboxylic acid: The presence of a methyl group instead of an isopropyl group can influence the compound’s properties and applications.

    1-(4-bromophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: The substitution of a bromine atom for the chlorine atom can lead to differences in reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, featuring a chlorophenyl group and a propan-2-yl moiety, suggests a diverse range of interactions with biological targets, making it a subject of interest for medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have shown significant activity against prostate cancer cell lines, demonstrating both high affinity and strong antagonistic activity towards androgen receptors (AR) . This suggests that the compound may serve as a potential therapeutic agent in treating AR-dependent cancers.

Case Study: Prostate Cancer

In a specific study, compounds derived from pyrazole structures were tested against prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis in AR-overexpressing cells. The mechanism was attributed to their ability to block androgen receptor signaling pathways, which are crucial for the survival and proliferation of prostate cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The compound exhibited notable activity through mechanisms that disrupt bacterial cell wall synthesis and function .

Table: Antimicrobial Activity Against Various Pathogens

PathogenActivity (MIC µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16
Candida albicans32

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The chlorophenyl group enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability. Additionally, the carboxylic acid functional group may play a role in forming hydrogen bonds with target proteins, thereby influencing their activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8(2)12-11(13(17)18)7-15-16(12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXHVMZFVCBILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165301
Record name 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-36-3
Record name 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187998-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 1-(4-chlorophenyl)-5-isopropyl-pyrazole-4-carboxylate (26.0 g, 96.7 mmol) and lithium hydroxide monohydrate (10.0 g, 238 mml) in MeOH (60 mL), THF (60 mL), and H2O (30 mL) was heated at 80° C. for 3 h. The reaction mixture was cooled to room temperature, acidified with 1 N aqueous HCl, and extracted with EtOAc (600 ml). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-(4-chlorophenyl)-5-isopropylpyrazole-4-carboxylic acid (24.0 g, 97%).
Name
methyl 1-(4-chlorophenyl)-5-isopropyl-pyrazole-4-carboxylate
Quantity
26 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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